Cas no 1443304-90-2 (3,5-difluoro-4-pentoxybenzenethiol)

3,5-Difluoro-4-pentoxybenzenethiol is a fluorinated aromatic thiol compound characterized by its unique structural features, including a pentoxy side chain and two fluorine substituents at the 3- and 5-positions. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing properties and potential as a building block for functionalized ligands or self-assembled monolayers (SAMs). The presence of fluorine enhances stability and influences reactivity, while the thiol group provides a versatile handle for surface modification or conjugation. Its balanced lipophilicity, imparted by the pentoxy chain, may also facilitate solubility in organic media. Suitable for applications requiring precise molecular design, this compound offers a combination of tunable electronic and steric properties.
3,5-difluoro-4-pentoxybenzenethiol structure
1443304-90-2 structure
商品名:3,5-difluoro-4-pentoxybenzenethiol
CAS番号:1443304-90-2
MF:C11H14F2OS
メガワット:232.290069103241
MDL:MFCD18426880
CID:5170277

3,5-difluoro-4-pentoxybenzenethiol 化学的及び物理的性質

名前と識別子

    • 3,5-difluoro-4-pentoxybenzenethiol
    • MDL: MFCD18426880
    • インチ: 1S/C11H14F2OS/c1-2-3-4-5-14-11-9(12)6-8(15)7-10(11)13/h6-7,15H,2-5H2,1H3
    • InChIKey: SPJJNACQENAKLW-UHFFFAOYSA-N
    • ほほえんだ: S([H])C1C([H])=C(C(=C(C=1[H])F)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 5

3,5-difluoro-4-pentoxybenzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB434677-5 g
3,5-Difluoro-4-n-pentoxythiophenol; .
1443304-90-2
5g
€1,373.40 2023-07-18
abcr
AB434677-1g
3,5-Difluoro-4-n-pentoxythiophenol; .
1443304-90-2
1g
€1621.70 2025-02-20
abcr
AB434677-1 g
3,5-Difluoro-4-n-pentoxythiophenol; .
1443304-90-2
1g
€594.40 2023-07-18
abcr
AB434677-5g
3,5-Difluoro-4-n-pentoxythiophenol; .
1443304-90-2
5g
€1373.40 2023-09-04

3,5-difluoro-4-pentoxybenzenethiol 関連文献

3,5-difluoro-4-pentoxybenzenethiolに関する追加情報

3,5-Difluoro-4-Pentoxybenzenethiol (CAS No. 1443304-90-2): An Overview of Its Properties, Applications, and Recent Research

3,5-Difluoro-4-pentoxybenzenethiol (CAS No. 1443304-90-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its fluorinated benzene ring and a pentoxy substituent, which confer it with distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding this intriguing compound.

Structure and Synthesis: The molecular formula of 3,5-difluoro-4-pentoxybenzenethiol is C11H12F2O2S, and its molecular weight is approximately 246.27 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, and a pentoxy group at the 4 position. The thiol (-SH) functional group imparts reactivity and potential for further chemical modifications. The synthesis of 3,5-difluoro-4-pentoxybenzenethiol typically involves multi-step processes, including the introduction of fluorine atoms to the benzene ring, the attachment of the pentoxy group, and the final thiolation step. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production.

Physical and Chemical Properties: 3,5-Difluoro-4-pentoxybenzenethiol is a colorless to pale yellow liquid at room temperature with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The presence of fluorine atoms enhances its lipophilicity and stability, making it suitable for various applications in pharmaceuticals and materials science. The thiol group can undergo oxidation to form disulfide bonds or react with metal ions to form coordination complexes.

Applications in Medicinal Chemistry: One of the most promising applications of 3,5-difluoro-4-pentoxybenzenethiol is in the development of new drugs and therapeutic agents. The fluorinated benzene ring can improve the pharmacokinetic properties of drug molecules by enhancing their lipophilicity and metabolic stability. Additionally, the thiol group can be used to introduce redox-active functionalities or to form covalent bonds with specific biological targets. Recent studies have explored the use of 3,5-difluoro-4-pentoxybenzenethiol-based compounds as potential anticancer agents, antioxidants, and enzyme inhibitors.

Molecular Biology and Biochemistry: In molecular biology, 3,5-difluoro-4-pentoxybenzenethiol-based compounds have been investigated for their ability to modulate protein-protein interactions and signal transduction pathways. For example, researchers have synthesized derivatives of this compound that can selectively bind to specific protein domains involved in cancer progression or neurodegenerative diseases. These findings open up new avenues for developing targeted therapies that can address complex biological processes at the molecular level.

MATERIALS SCIENCE APPLICATIONS: Beyond medicinal chemistry, 3,5-difluoro-4-pentoxybenzenethiol-based compounds have found applications in materials science due to their unique electronic properties. The presence of fluorine atoms can tune the electronic structure of materials, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, the thiol group can be used to anchor these compounds to metal surfaces or nanoparticles, enabling the fabrication of functional coatings and nanomaterials with enhanced performance.

CURRENT RESEARCH TRENDS: Recent research on 3,5-difluoro-4-pentoxybenzenethiol-based compounds has focused on optimizing their properties for specific applications. For instance, studies have explored the use of these compounds as building blocks for self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit excellent stability and uniformity, making them ideal for use in biosensors and other nanoscale devices. Another area of interest is the development of conjugated polymers incorporating 3,5-difluoro-4-pentoxybenzenethiol-based units for advanced electronic materials.

Safety Considerations: strong > While < strong > 3 , 5 -difluoro - 4 - pentoxybenzenethiol strong > is generally considered safe when handled properly , it is important to follow standard laboratory safety protocols when working with this compound . This includes using appropriate personal protective equipment (PPE) , working in well - ventilated areas , and disposing of waste materials according to local regulations . Additionally , researchers should be aware of any potential environmental impacts associated with the use or disposal of this compound . p > < p >< strong > Conclusion: strong > In summary , < strong > 3 , 5 -difluoro - 4 - pentoxybenzenethiol strong > ( CAS No . 1443304 - 90 - 2 ) is a versatile organic compound with a wide range of applications in medicinal chemistry , materials science , and molecular biology . Its unique chemical structure provides opportunities for developing novel drugs , therapeutic agents , functional materials , and advanced electronic devices . Ongoing research continues to uncover new possibilities for this intriguing compound , highlighting its importance in modern scientific endeavors . p > article > response >

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1443304-90-2)3,5-difluoro-4-pentoxybenzenethiol
A1132713
清らかである:99%
はかる:1g
価格 ($):961.0